Dual SERT/NET Inhibition vs. SSRI Selectivity: A Mechanistic Advantage
Clovoxamine is a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI), whereas fluvoxamine is a selective serotonin reuptake inhibitor (SSRI). This difference in mechanism is supported by functional and binding assays. Clovoxamine demonstrates high-affinity binding to the serotonin transporter (SERT) with a Ki of 61 nM . In functional assays, it inhibits 5-HT uptake in rabbit platelets with an IC50 of 14 nM [1] and in rat brain synaptosomes with an IC50 of 22 nM [2]. While direct comparative binding data for the norepinephrine transporter (NET) versus fluvoxamine are limited in these sources, Clovoxamine's SNRI classification is consistently established [REFS-1, REFS-2, REFS-4].
| Evidence Dimension | Mechanism of Action (SERT vs. NET inhibition) |
|---|---|
| Target Compound Data | Clovoxamine: SERT Ki = 61 nM; 5-HT Uptake IC50 = 14 nM (rabbit platelets) and 22 nM (rat synaptosomes); SNRI mechanism |
| Comparator Or Baseline | Fluvoxamine: SSRI mechanism (selective for SERT) |
| Quantified Difference | Qualitative mechanistic difference: SNRI (dual action) vs. SSRI (selective action). |
| Conditions | In vitro binding assay (Ki) and functional uptake inhibition assays (IC50) in rabbit platelets and rat brain synaptosomes. |
Why This Matters
The dual SNRI mechanism provides a different therapeutic and experimental profile compared to SSRIs, making Clovoxamine the correct choice for research requiring modulation of both serotonergic and noradrenergic pathways.
- [1] TargetMol. (n.d.). Clovoxamine fumarate. Product Datasheet. View Source
- [2] HitStructure. (n.d.). Clovoxamine. Product Datasheet. View Source
- [3] Saletu, B., Grünberger, J., Rajna, P., & Karobath, M. (1980). Clovoxamine and fluvoxamine-2 biogenic amine re-uptake inhibiting antidepressants: quantitative EEG, psychometric and pharmacokinetic studies in man. Journal of Neural Transmission, 49(1-2), 63-86. View Source
